molecular formula C11H17BO3 B578472 3-Isobutoxy-5-methylphenylboronic acid CAS No. 1256345-77-3

3-Isobutoxy-5-methylphenylboronic acid

Cat. No.: B578472
CAS No.: 1256345-77-3
M. Wt: 208.064
InChI Key: LWOFDZQKQISDRY-UHFFFAOYSA-N
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Description

Overview of Organoboron Chemistry and Arylboronic Acid Scaffolds

Organoboron chemistry, the study of chemical compounds containing a carbon-boron bond, has a rich history and a continually evolving scope of applications. sigmaaldrich.com

The journey of organoboron chemistry began in the 19th century, but it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked the synthetic potential of these compounds, earning him the Nobel Prize in Chemistry in 1979. chemenu.commdpi.com The first synthesis of a boronic acid was reported by Edward Frankland in 1860. researchgate.netmdpi.com Initially considered chemical curiosities, the discovery of their utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, catapulted them to the forefront of organic synthesis. nih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become a go-to method for the construction of biaryl and other complex frameworks. sigmaaldrich.com

Boronic acids (R-B(OH)₂) are characterized by a vacant p-orbital on the boron atom, which confers Lewis acidity and allows them to participate in a variety of chemical transformations. researchgate.net They are generally stable, crystalline solids that are often tolerant of air and moisture, a significant advantage over many other organometallic reagents. Their reactivity is most famously harnessed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net Beyond this, boronic acids are employed in a range of other important reactions, including Chan-Lam amination, Petasis-Ferrier rearrangement, and as protecting groups for diols. researchgate.net

Arylboronic acids are particularly prized as building blocks in organic synthesis due to their commercial availability and the ease with which they can be functionalized. mdpi.comcymitquimica.com They serve as key precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. orgsyn.org The ability to introduce a wide variety of substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them highly adaptable for various applications. sigmaaldrich.com

Rationale for Investigating 3-Isobutoxy-5-methylphenylboronic Acid

While a plethora of arylboronic acids are known and utilized, this compound presents a unique combination of substituents that warrants specific attention.

The structure of this compound is distinguished by the presence of an isobutoxy group and a methyl group on the phenyl ring, meta to the boronic acid moiety. These substituents exert distinct electronic and steric effects that can influence the reactivity and properties of the molecule.

The isobutoxy group is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which can increase the electron density of the aromatic ring. However, its bulky nature can also introduce steric hindrance, potentially influencing the approach of reagents to the boron center or the adjacent positions on the ring.

The methyl group is also a weak electron-donating group through an inductive effect. Its steric impact is less pronounced than that of the isobutoxy group. The combined electronic effects of both groups are expected to increase the nucleophilicity of the aryl ring, which can affect its reactivity in cross-coupling reactions.

The substitution pattern (meta) of these groups relative to the boronic acid is also significant. In a Suzuki-Miyaura coupling, this arrangement will lead to the formation of a biaryl product with a specific substitution pattern that might be challenging to achieve through other synthetic routes.

The unique substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of complex and highly functionalized organic molecules. Its application in Suzuki-Miyaura coupling reactions could lead to the creation of novel biaryl compounds with specific steric and electronic properties conferred by the isobutoxy and methyl groups. Such structures are often sought after in medicinal chemistry and materials science for the development of new drugs and functional materials. While specific research on the applications of this particular boronic acid is not extensively documented in publicly available literature, its structure suggests a promising role as a bespoke building block for targeted organic synthesis.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number1256345-77-3
Molecular FormulaC₁₁H₁₇BO₃
Molecular Weight208.07 g/mol
AppearanceSolid
IUPAC Name(3-isobutoxy-5-methylphenyl)boronic acid

Data sourced from publicly available chemical supplier information.

Theoretical Basis for Anticipated Reactivity and Applications

The reactivity of an arylboronic acid is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, we can dissect the expected influences of the isobutoxy and methyl groups.

Electronic Effects:

The isobutoxy group (-OCH₂(CH(CH₃)₂)) is an alkoxy group, which is generally considered an electron-donating group (EDG) through resonance (due to the lone pairs on the oxygen atom) and an electron-withdrawing group (EWG) through induction (due to the electronegativity of the oxygen atom). In the meta position, the resonance effect is significantly diminished, and the inductive effect becomes more prominent. The methyl group (-CH₃) is a weak electron-donating group through induction.

The net electronic effect of these two groups on the boron atom is crucial for its reactivity in processes like the Suzuki-Miyaura coupling. The transmetalation step of this reaction, a key part of the catalytic cycle, is often facilitated by a more electron-rich arylboronic acid. bmrb.io The combined mild electron-donating nature of the substituents in this compound is therefore anticipated to make it a competent coupling partner.

Steric Effects:

The isobutoxy group, with its branched alkyl chain, introduces a moderate degree of steric bulk. The methyl group is relatively small. The placement of these groups at the 3 and 5 positions means they flank the boronic acid group but are not in the immediate ortho positions. This positioning is expected to provide some steric shielding to the boronic acid, which could influence its propensity to undergo side reactions like protodeboronation, a process where the C-B bond is cleaved by a proton source. This could potentially enhance the stability and shelf-life of the compound, particularly in its solid form or as its pinacol (B44631) ester derivative.

Anticipated Applications:

Given these properties, this compound is poised to be a valuable building block in several areas:

Organic Synthesis: As a partner in Suzuki-Miyaura cross-coupling reactions, it can be used to introduce the 3-isobutoxy-5-methylphenyl moiety into a wide range of organic scaffolds, leading to the synthesis of complex biaryls, styrenes, and other conjugated systems.

Materials Science: The specific electronic and steric properties could be harnessed in the design of organic materials with tailored optical or electronic properties.

Data Tables

The following tables provide a summary of the key identifiers and predicted properties of this compound.

Table 1: Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 1256345-77-3 bldpharm.com
Molecular Formula C₁₁H₁₇BO₃ chemenu.com
Molecular Weight 208.06 g/mol chemenu.com
Canonical SMILES CC(C)COC1=CC(=CC(C)=C1)B(O)O chemenu.com

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP3 2.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 60.7 Ų
Heavy Atom Count 15

Note: Predicted values are computationally derived and may vary from experimental values.

Detailed Research Findings

As of the latest review of scientific literature, detailed experimental studies focusing specifically on the synthesis, characterization, and application of this compound are limited. The compound is commercially available, primarily as its pinacol ester, suggesting its utility as a building block in synthetic campaigns, likely within industrial or specialized research settings that may not be publicly documented. acs.org

The general synthetic route to such an arylboronic acid would typically involve a multi-step process starting from a suitably substituted aromatic precursor. For instance, one could envision a synthesis starting from 3-bromo-5-methylphenol (B1280546), which would first be etherified with isobutyl bromide, followed by a metal-halogen exchange and subsequent borylation with a trialkyl borate (B1201080).

While specific reaction examples are not readily found, its application in Suzuki-Miyaura cross-coupling reactions can be confidently predicted. In a typical protocol, this compound (or its pinacol ester) would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a base (such as potassium carbonate or cesium fluoride), and a suitable solvent system (often a mixture of an organic solvent and water). The product would be the corresponding cross-coupled biaryl or styrene (B11656) derivative.

Properties

IUPAC Name

[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFDZQKQISDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681567
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70681567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-77-3
Record name Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Isobutoxy 5 Methylphenylboronic Acid

Traditional Approaches to Phenylboronic Acid Synthesis

The classical routes to phenylboronic acids rely on the formation of a carbon-metal bond on the aromatic ring, followed by quenching with a boron electrophile. The two most common methods are the Grignard reagent-mediated borylation and the lithium-halogen exchange followed by borylation.

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. byjus.comlibretexts.org The synthesis of arylboronic acids via this method involves the initial formation of an aryl Grignard reagent from an aryl halide and magnesium metal, which is then reacted with a trialkyl borate (B1201080).

The starting material for the synthesis of 3-isobutoxy-5-methylphenylboronic acid via the Grignard pathway would be 1-bromo-3-isobutoxy-5-methylbenzene. This precursor can be synthesized through standard etherification of 3-bromo-5-methylphenol (B1280546) with isobutyl bromide. The subsequent Grignard reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organomagnesium compound. byjus.comtaylorfrancis.com The reaction is initiated by adding the aryl halide to magnesium turnings. libretexts.org

The formation of Grignard reagents from aryl halides can be influenced by several factors, including solvent, temperature, and the nature of the substituents on the aromatic ring. For sterically hindered or electronically deactivated aryl halides, reaction initiation can be challenging. While the 3-isobutoxy and 5-methyl groups are not exceptionally bulky, their electronic and steric presence can influence reactivity.

Optimization studies on the synthesis of various alkyl-phenylboronic acids have highlighted the importance of reaction parameters. nih.gov Key factors that are typically optimized include:

Temperature: The formation of the Grignard reagent is an exothermic process. While refluxing in ether is common, for some substrates, maintaining a lower temperature can minimize side reactions. taylorfrancis.com

Reactant Molar Ratio: An excess of magnesium is often used to ensure complete conversion of the aryl halide. nih.gov

Solvent: While diethyl ether and THF are standard, other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been explored for their potential to improve reaction efficiency and safety. rsc.org

Borylation Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles. The choice of the borate ester can influence the reaction rate and yield. Direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, a problem that can be mitigated by using an excess of the trialkylborate. google.com

A general procedure for a related synthesis of 3,4,5-trifluorophenylboronic acid involves the slow addition of the aryl bromide to magnesium in refluxing ether, followed by reaction with trimethyl borate at low temperatures.

Table 1: Illustrative Reaction Parameters for Grignard-Mediated Borylation

ParameterConditionRationale
Starting Material 1-Bromo-3-isobutoxy-5-methylbenzenePrecursor for the target Grignard reagent.
Reagent Magnesium turningsForms the organometallic species.
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent. byjus.com
Initiation Iodine crystalActivates the magnesium surface.
Temperature RefluxTo initiate and sustain the Grignard formation.
Borylation Reagent Trimethyl borate or Triisopropyl borateElectrophilic boron source.
Borylation Temp. -78 °C to 0 °CTo control the reaction with the borate ester.

Following the reaction of the Grignard reagent with the trialkyl borate, a boronate ester is formed. This intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid. libretexts.orglibretexts.org The hydrolysis of sterically hindered esters can sometimes be challenging and may require specific conditions to proceed to completion. ucoz.comchemicalforums.com

The workup procedure is critical for isolating the boronic acid in good yield and purity. Typically, the reaction mixture is quenched with an acid, such as dilute hydrochloric or sulfuric acid. libretexts.org This protonates the boronate ester and dissolves the magnesium salts. The boronic acid can then be extracted into an organic solvent. The stability of the boronate ester to hydrolysis is influenced by the substituents on the phenyl ring. researchgate.net

Table 2: General Hydrolysis and Isolation Steps

StepProcedurePurpose
Quenching Addition of dilute aqueous acid (e.g., HCl)Hydrolyzes the boronate ester to the boronic acid and dissolves magnesium salts. libretexts.org
Extraction Extraction with an organic solvent (e.g., ethyl acetate)To separate the boronic acid from the aqueous phase.
Washing Washing the organic layer with brineTo remove residual water and salts.
Drying Drying over an anhydrous salt (e.g., MgSO₄)To remove traces of water from the organic phase.
Purification Recrystallization or chromatographyTo obtain the pure this compound.

An alternative and often more reactive method for preparing arylboronic acids is through lithium-halogen exchange. nih.gov This reaction involves treating an aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures to form an aryllithium species. This is then quenched with a borate ester. researchgate.net

For the synthesis of this compound, the starting material would again be 1-bromo-3-isobutoxy-5-methylbenzene. The presence of the alkoxy group can influence the reaction. nih.gov

Lithium-halogen exchange reactions are typically very fast and are performed at low temperatures, often between -78 °C and -100 °C, to prevent side reactions. tcnj.eduharvard.edu These low temperatures are crucial for the stability of the aryllithium intermediate, especially in the presence of functional groups that could react with the highly basic organolithium species. The use of cryogenic conditions helps to minimize undesired side-reactions. nih.gov

The reaction rate follows the trend I > Br > Cl for the halogen. nih.gov The choice of alkyllithium reagent can also be important. For instance, t-butyllithium is more reactive than n-butyllithium and may be required for less reactive aryl halides. harvard.edu

Table 3: Typical Low-Temperature Lithiation Protocol

ParameterConditionRationale
Starting Material 1-Bromo-3-isobutoxy-5-methylbenzeneAryl halide precursor.
Reagent n-Butyllithium or sec-ButyllithiumTo perform the lithium-halogen exchange.
Solvent Anhydrous THF or Diethyl EtherTo dissolve reactants and stabilize the aryllithium. researchgate.net
Temperature -78 °C to -100 °CTo ensure the stability of the aryllithium intermediate and prevent side reactions. tcnj.edu
Borylation Reagent Trimethyl borate or Triisopropyl borateElectrophilic boron source.
Quenching Addition of the borate ester at low temperatureTo form the boronate ester.

The choice of solvent can have a significant impact on the outcome of lithiation reactions. Ethereal solvents like THF and diethyl ether are commonly used because they can solvate the lithium cation, which increases the reactivity of the alkyllithium reagent. In some cases, the presence of a coordinating group on the aryl halide, such as an alkoxy group, can direct the lithiation to the ortho position (directed ortho-metalation or DoM). wikipedia.orgorganic-chemistry.orgyoutube.com However, in the case of 1-bromo-3-isobutoxy-5-methylbenzene, the bromine is not positioned ortho to the isobutoxy group, so standard halogen-metal exchange is the expected pathway.

The solvent can also affect the aggregation state of the organolithium reagent, which in turn influences its reactivity. princeton.edu The use of coordinating solvents generally leads to less aggregated and more reactive species. For particularly challenging substrates, a mixture of solvents or the addition of a co-solvent might be necessary to achieve the desired transformation. researchgate.net

Transmetalation Reactions (e.g., from Aryl Silanes and Stannanes)

The synthesis of arylboronic acids can be achieved through transmetalation, a process involving the transfer of an aryl group from one metal (or metalloid) to another—in this case, boron. nih.gov This method typically utilizes organosilane or organostannane precursors. In this pathway, trialkylaryl silanes or stannanes undergo reaction with a boron halide, such as boron tribromide (BBr₃). This step results in an arylboron dihalide intermediate, which is then hydrolyzed, often under acidic conditions, to yield the final arylboronic acid. nih.gov

For the specific synthesis of this compound, the process would commence with a precursor like (3-isobutoxy-5-methylphenyl)trimethylsilane or the corresponding tributylstannane derivative. The transmetalation is driven by the formation of a stable boron-carbon bond and a halosilane or halostannane byproduct. nih.gov

Table 1: General Scheme for Transmetalation

Reactant Type General Reaction Product
Aryl Silane Ar-SiR₃ + BX₃ → Ar-BX₂ Ar-B(OH)₂ (after hydrolysis)

Transition Metal-Catalyzed Boronylation Strategies

Modern organic synthesis heavily relies on transition metal catalysis to construct carbon-boron bonds with high efficiency and selectivity. These methods offer direct routes to boronic acids and their esters from readily available aromatic compounds.

Direct C-H Functionalization with Diboronic Acid Reagents

A particularly powerful strategy is the direct borylation of aromatic C-H bonds, most commonly catalyzed by iridium complexes. nih.govacs.org This approach allows for the conversion of a C-H bond on an aromatic ring directly to a C-B bond, using a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov For the synthesis of this compound, the starting material would be 1-isobutoxy-3-methylbenzene. The reaction typically proceeds under mild conditions and exhibits high functional group tolerance. nih.gov

In the C-H borylation of substituted aromatic rings, regioselectivity is a critical consideration. For 1,3-disubstituted arenes like 1-isobutoxy-3-methylbenzene, the outcome is predominantly controlled by steric effects. madridge.org The iridium catalyst, bearing sterically demanding ligands, will preferentially activate the most accessible C-H bond. In this case, the C-H bond at the C5 position (meta to both the isobutoxy and methyl groups) is the least sterically hindered. The positions ortho to the isobutoxy and methyl groups are significantly more crowded, preventing the catalyst from approaching and activating those C-H bonds. madridge.orgacs.org Therefore, the reaction yields the 5-borylated product with high selectivity over other potential isomers.

Table 2: Regioselectivity in the Borylation of 1-Isobutoxy-3-methylbenzene

Position Substituents Flanking Position Steric Hindrance Borylation Outcome
C2 Isobutoxy, Methyl High Disfavored
C4 Isobutoxy, Hydrogen Moderate Minor or no product
C5 Hydrogen, Hydrogen Low Major Product

The efficiency and selectivity of iridium-catalyzed C-H borylation are profoundly influenced by the ligand coordinated to the metal center. acs.orgnih.gov Bidentate nitrogen-based ligands, such as derivatives of 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline, are commonly employed. nih.govresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize catalyst performance. For instance, bulky substituents on the bipyridine backbone, like in 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), can enhance catalytic activity and prevent catalyst deactivation. acs.org More advanced ligand frameworks, including hydrazone-based systems, have been developed to achieve even higher reactivity and selectivity, particularly with challenging substrates. acs.orgnih.gov The ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity toward C-H bond cleavage. researchgate.net

Table 3: Common Ligands for Iridium-Catalyzed C-H Borylation

Ligand Abbreviation Full Name Common Application
dtbpy 4,4'-di-tert-butyl-2,2'-bipyridine General purpose, high activity
tmphen 3,4,7,8-tetramethyl-1,10-phenanthroline Sterically demanding substrates

Coupling of Aryl Halides with Diboronic Acid Reagents

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides or triflates into arylboronic esters. orgsyn.org This method provides a reliable alternative to C-H activation when a suitable aryl halide precursor is available. nih.govorganic-chemistry.org To synthesize this compound via this route, one would start with a halogenated precursor such as 1-bromo-3-isobutoxy-5-methylbenzene.

The reaction is typically carried out using a palladium catalyst, often ligated with a phosphine (B1218219) such as dppf (1,1'-bis(diphenylphosphino)ferrocene), in the presence of a weak base like potassium acetate (B1210297) (KOAc) and a diboron reagent, most commonly B₂pin₂. nih.govorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. This method is highly versatile and tolerates a wide array of functional groups. organic-chemistry.org

Table 4: Typical Conditions for Miyaura Borylation

Component Example Role
Substrate 1-Bromo-3-isobutoxy-5-methylbenzene Aryl source
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Boron source
Catalyst Pd(dppf)Cl₂ Catalyzes C-B bond formation
Base Potassium Acetate (KOAc) Promotes transmetalation

Multi-Step Synthesis from Precursor Molecules

Complex boronic acids are often best accessed through multi-step synthetic sequences that build upon simpler, commercially available starting materials. nih.gov A logical precursor for this compound is the corresponding phenol (B47542), 3-hydroxy-5-methylphenylboronic acid , which is available commercially. sigmaaldrich.com This approach leverages the differential reactivity of the functional groups present in the molecule.

A plausible multi-step synthesis would involve an initial protection of the boronic acid moiety, often as a pinacol or MIDA ester, to prevent undesired side reactions. nih.gov The MIDA (N-methyliminodiacetic acid) boronate is particularly advantageous as it is exceptionally stable to a wide range of reaction conditions, including chromatography, yet is easily deprotected. nih.gov Following protection, the phenolic hydroxyl group can be alkylated using an isobutyl halide (e.g., isobutyl bromide) under standard Williamson ether synthesis conditions (a base such as potassium carbonate in a polar aprotic solvent). The final step involves the mild hydrolysis of the protecting group to liberate the target boronic acid.

Table 5: Proposed Multi-Step Synthesis from a Phenolic Precursor

Step Reaction Type Reagents Intermediate/Product
1 Protection 3-Hydroxy-5-methylphenylboronic acid, Pinacol, Dean-Stark 2-(3-Hydroxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2 Etherification Isobutyl bromide, K₂CO₃, Acetone 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction of the Isobutoxy Moiety

The incorporation of the isobutoxy group onto the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.commasterorganicchemistry.com The synthesis strategically begins with a precursor that already contains the methyl group and a handle for the subsequent borylation step, such as 3-bromo-5-methylphenol. nih.govnih.gov

In this reaction, the phenolic hydroxyl group of 3-bromo-5-methylphenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide or iodide) in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The result is the formation of an ether linkage, yielding the key intermediate, 1-bromo-3-isobutoxy-5-methylbenzene.

The choice of base and solvent is crucial for the success of the reaction. Common bases include alkali metal carbonates, such as potassium carbonate, or hydroxides. byjus.com Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often employed to facilitate the reaction. byjus.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

Parameter Condition Purpose/Comment
Starting Material 3-bromo-5-methylphenol Provides the core aromatic structure with pre-installed methyl and bromo groups.
Alkylating Agent Isobutyl bromide or Isobutyl iodide Source of the isobutoxy group. Iodides are more reactive but bromides are often more cost-effective.
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) Deprotonates the phenol to form the reactive phenoxide nucleophile.
Solvent Acetone, Acetonitrile, DMF A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 mechanism.
Temperature 50-100 °C Heating is generally required to drive the reaction to completion within a reasonable timeframe (1-8 hours). byjus.com

| Product | 1-bromo-3-isobutoxy-5-methylbenzene | The key intermediate for the subsequent borylation step. |

Methyl Group Functionalization or Pre-introduction

In the synthesis of complex substituted aromatic compounds like this compound, a common strategy is to start with a precursor that already contains some of the required substituents. For this target molecule, synthetic routes typically rely on the pre-introduction of the methyl group.

This approach involves selecting a commercially available starting material, such as 3-bromotoluene (B146084) or a cresol (B1669610) derivative, which already possesses the methyl group at the desired position on the benzene (B151609) ring. nih.gov By starting with 3-bromo-5-methylphenol, for instance, the synthetic sequence is simplified, avoiding the need for a separate, and potentially less regioselective, methylation step on a more elaborate intermediate. This pre-functionalization strategy is efficient and ensures the correct isomer is produced.

Sequential Functionalization and Boronic Acid Formation

The final and defining step in the synthesis is the conversion of the aryl bromide intermediate, 1-bromo-3-isobutoxy-5-methylbenzene, into the target boronic acid. This transformation is most commonly and effectively accomplished through a lithiation-borylation sequence. bris.ac.ukresearchgate.net This powerful method allows for the formation of the carbon-boron bond under controlled conditions.

The process involves two main stages:

Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). This results in a halogen-metal exchange, where the bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium intermediate. bris.ac.uk

Borylation: The newly formed aryllithium species is then quenched by adding a boron-containing electrophile, most commonly a trialkyl borate such as triisopropyl borate [B(O-iPr)₃] or trimethyl borate [B(OMe)₃]. The aryllithium attacks the electrophilic boron atom, forming a boronate ester complex. u-tokyo.ac.jp

Finally, a mild acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute HCl) is performed to hydrolyze the borate ester, yielding the final product, this compound. bris.ac.uk

Table 2: Typical Reaction Parameters for Lithiation-Borylation Sequence

Parameter Condition Purpose/Comment
Starting Material 1-bromo-3-isobutoxy-5-methylbenzene The aryl halide precursor.
Lithiation Reagent n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) Effects the crucial halogen-metal exchange to form the aryllithium intermediate. bris.ac.uk
Borylation Reagent Triisopropyl borate or Trimethyl borate Acts as the boron electrophile to form the C-B bond.
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) Essential to maintain the stability of the highly reactive organolithium intermediates.
Temperature -78 °C Cryogenic temperatures are required to prevent side reactions and decomposition of the aryllithium species. bris.ac.uk
Workup Aqueous acid (e.g., NH₄Cl, dilute HCl) Hydrolyzes the intermediate borate ester to the final boronic acid.

| Product | this compound | The desired final compound. |

Chemical Reactivity and Mechanistic Insights of 3 Isobutoxy 5 Methylphenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of 3-Isobutoxy-5-methylphenylboronic acid in organic synthesis is as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize a variety of important structures, including biaryls, polyolefins, and styrenes. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions with a range of electrophilic partners, including aryl, heteroaryl, and vinyl halides (Br, I) or triflates. libretexts.orgharvard.edu The reaction's success and yield depend on optimizing conditions such as the choice of palladium catalyst, ligand, base, and solvent. youtube.comnih.gov Dialkylbiaryl phosphines, such as SPhos, have been shown to be highly effective ligands for these transformations, promoting high reaction rates and stability. nih.gov The use of bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is essential for the activation of the boronic acid for the transmetalation step. nih.gov

Below is a table representing typical conditions for the Suzuki-Miyaura coupling of an arylboronic acid like this compound with various aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

Electrophile (Ar-Br) Catalyst / Ligand Base Solvent Temperature (°C) Yield (%)
4-Bromoanisole Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 High
4-Bromobenzonitrile Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85-100 Good to High
2-Bromopyridine Pd₂(dba)₃ / XPhos K₃PO₄ t-BuOH/H₂O 80 Good
1-Bromo-4-nitrobenzene PdCl₂(dppf) Na₂CO₃ DME/H₂O 90 High

This table is a representation of typical conditions and expected outcomes based on established Suzuki-Miyaura reaction protocols.

The efficacy of the Suzuki-Miyaura reaction is significantly influenced by the steric and electronic properties of the substituents on the arylboronic acid. rsc.orgresearchgate.net In this compound, the isobutoxy and methyl groups are both electron-donating. Electron-donating groups can increase the nucleophilicity of the arylboronic acid, which may affect the rate of transmetalation. researchgate.net

The mechanism of the Suzuki-Miyaura reaction has been studied extensively. researchgate.netchemrxiv.org After the initial oxidative addition of the palladium(0) catalyst to the aryl halide, the crucial transmetalation step occurs. wikipedia.orglibretexts.org This step involves the transfer of the 3-isobutoxy-5-methylphenyl group from the boron atom to the arylpalladium(II) halide complex.

Two primary pathways for transmetalation are generally considered: the "boronate" pathway and the "oxo-palladium" pathway. harvard.eduresearchgate.netnih.gov

Boronate Pathway (Path A): The base (e.g., hydroxide) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species (Ar-B(OH)₃⁻). harvard.eduresearchgate.net This activated boronate then displaces the halide on the palladium complex, leading to transmetalation. researchgate.netnih.gov

Oxo-Palladium Pathway (Path B): The base reacts with the arylpalladium(II) halide complex to form a palladium-hydroxo species (L₂Pd(Ar)(OH)). harvard.edursc.org This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. researchgate.net

Recent studies suggest that the dominant pathway can depend on the specific reaction conditions, such as the solvent system and the presence of phase-transfer catalysts. nih.gov Following transmetalation, a diarylpalladium(II) complex is formed. harvard.edu This intermediate must typically be in a cis conformation to undergo the final step, reductive elimination. libretexts.orgprinceton.edu Reductive elimination is the bond-forming step that yields the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling is a powerful reaction for the synthesis of ketones by coupling a thioester with an organoboronic acid. wikipedia.orgchem-station.com The reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral, non-basic conditions. wikipedia.orgnih.gov

The proposed mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester. wikipedia.orgyoutube.com This is followed by oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond. Transmetalation of the organic group from the boronic acid to the palladium complex then occurs, and subsequent reductive elimination yields the ketone product. wikipedia.org Given that arylboronic acids are standard nucleophiles in this reaction, this compound is expected to be a competent coupling partner. wikipedia.orgchem-station.com This would allow for the synthesis of 3-isobutoxy-5-methylphenyl ketones, demonstrating the versatility of the boronic acid in forming C-C bonds with acyl-type electrophiles. The reaction is noted for its mild conditions and tolerance of various functional groups. nih.govyoutube.com

Petasis Reaction Applications

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.orgnih.gov This reaction is a valuable tool for the synthesis of substituted amines, including unnatural α-amino acids, allylamines, and other structurally diverse nitrogen-containing compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the adduct or with water to form a tetracoordinate "ate" complex. organic-chemistry.org This is followed by the intramolecular transfer of the organic group from the boron to the electrophilic iminium carbon, forming the C-C bond irreversibly. wikipedia.orgorganic-chemistry.org The scope of the reaction includes vinyl- and arylboronic acids, with electron-rich arylboronic acids being particularly effective nucleophilic partners. organic-chemistry.org The electron-donating isobutoxy and methyl groups on this compound would classify it as an electron-rich arylboronic acid, making it a suitable substrate for the Petasis reaction. Its use would enable the one-step synthesis of complex amines and α-amino acids bearing the 3-isobutoxy-5-methylphenyl moiety. organic-chemistry.orgnih.gov

Carbene/Diazo Compound Coupling with Arylboronic Acids

The coupling of arylboronic acids with diazo compounds presents a method for the formation of new carbon-carbon bonds. While less common than other cross-coupling reactions, this transformation can be facilitated by various catalysts. For instance, rhodium-catalyzed direct arylation of diazo compounds with arylboronic acids has been shown to be an efficient method for synthesizing diarylacetate derivatives. nih.gov This reaction demonstrates a tolerance for a range of functional groups on the boronic acid. nih.gov

The mechanism of this coupling can be complex. Generally, the Lewis acidity of the boron atom in the arylboronic acid is a key factor, as it can interact with the diazo compound. rsc.org However, conventional boronic acids often possess reduced Lewis acidity due to the oxygen atoms attached to the boron, which can hinder the reaction with diazo compounds. rsc.org In some cases, the reaction may proceed through the formation of a tetracoordinate boron intermediate, which can then undergo a 1,2-shift. researchgate.net The coupling of diazo compounds can also be achieved through transition metal-catalyzed processes, where a metal carbene is formed as a key intermediate. acs.org

Carbon-Heteroatom Bond Forming Reactions

This compound is a versatile substrate for the formation of carbon-heteroatom bonds, participating in several important named reactions.

The Chan-Evans-Lam (CEL) coupling is a prominent copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds by reacting an arylboronic acid with an amine or an alcohol. wikipedia.org This method is advantageous as it can often be performed at room temperature and is open to the air. wikipedia.org The reaction is a valuable tool for the synthesis of aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org

A key application of the CEL reaction is the oxidative coupling of arylboronic acids with heteroatom nucleophiles such as methanol (B129727) and other aliphatic alcohols to form aryl ethers. wikipedia.orgorganic-chemistry.org This process is a type of oxidative C–O cross-coupling. nih.gov The reaction can be performed with catalytic amounts of a copper(II) salt and often uses an oxidant to regenerate the active catalyst. organic-chemistry.org While early methods often required stoichiometric amounts of copper(II) acetate (B1210297), catalytic versions have been developed. nih.govchemrxiv.org The scope of the reaction includes various primary and secondary alcohols. nih.govchemrxiv.org

Table 1: Observations from a Mechanistic Study of Copper-Catalyzed Oxidative Coupling This table summarizes findings from a study on the methoxylation of a tolylboronic ester, providing insights applicable to the behavior of arylboronic acids like this compound under similar conditions.

Parameter Studied Observation Implication for Mechanism
Reaction Kinetics Saturation dependence on boronic ester concentration. Aryl transmetalation from boron to Copper(II) is the turnover-limiting step.
Catalyst Order Half-order dependence on [Cu(OAc)₂]. Suggests a dimeric copper species may be involved in the catalytic cycle.
Oxidant Order Zero-order dependence on O₂ pressure. O₂ is not involved in the rate-determining step, but regenerates the catalyst.
Byproduct Formation Formation of phenol (B47542) from the oxidative coupling with water. Water can compete with the alcohol nucleophile. acs.org

Arylboronic acids, such as this compound, can serve as efficient catalysts for the direct amidation of carboxylic acids with amines. rsc.orgresearchgate.net This method avoids the need for stoichiometric activating agents that are common in traditional amide bond formation, making it a more atom-economical approach. orgsyn.org The reaction is typically performed in the presence of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the amide product by removing the water that is formed. rsc.orgmdpi.com

The catalytic role of the arylboronic acid in amidation reactions stems from its ability to activate the carboxylic acid. The accepted mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate, which is a type of mixed anhydride. rsc.orgresearchgate.net This intermediate is significantly more electrophilic at the carbonyl carbon than the starting carboxylic acid.

Amidation Reactions Mediated by Boronic Acids

Scope of Amine Substrates

The reactivity of arylboronic acids with amines is a cornerstone of modern organic synthesis, primarily through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam aminations. These reactions enable the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. While specific reactivity studies detailing the full scope of amine substrates for this compound are not extensively documented in publicly available literature, the general reactivity patterns of substituted phenylboronic acids provide a strong indication of its expected behavior.

The Chan-Lam amination, which utilizes a copper catalyst, is a versatile method for coupling arylboronic acids with a wide range of N-H containing compounds. organic-chemistry.org This reaction is known to be tolerant of numerous functional groups and can be performed under mild conditions, often in the presence of air. organic-chemistry.org The substrates for this reaction typically include primary and secondary aliphatic and aromatic amines, amides, imides, carbamates, and sulfonamides. organic-chemistry.org

The Suzuki-Miyaura coupling, traditionally known for C-C bond formation, has been adapted for C-N bond formation as well, often referred to as aminative Suzuki-Miyaura coupling. libretexts.orgsnnu.edu.cn This reaction, catalyzed by palladium, can efficiently couple arylboronic acids or their esters with various amines. snnu.edu.cn The scope of amine substrates is broad, encompassing primary and secondary anilines, as well as various alkylamines. chemrxiv.orgnih.gov

Based on the established scope of these reactions with other substituted phenylboronic acids, a variety of amine substrates are expected to be compatible with this compound. A representative, though not exhaustive, list of potential amine coupling partners is presented in the interactive table below. The success and yield of these reactions would, of course, be dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Amine Class Substrate Example Typical Coupling Reaction Expected Product Type
Primary ArylamineAnilineChan-Lam or Suzuki-MiyauraN-(3-Isobutoxy-5-methylphenyl)aniline
Secondary ArylamineN-MethylanilineChan-Lam or Suzuki-MiyauraN-Methyl-N-(3-Isobutoxy-5-methylphenyl)aniline
Primary AlkylamineBenzylamineChan-LamN-Benzyl-3-isobutoxy-5-methylaniline
Secondary AlkylamineMorpholineChan-Lam4-(3-Isobutoxy-5-methylphenyl)morpholine
AmideBenzamideChan-LamN-(3-Isobutoxy-5-methylphenyl)benzamide
Heterocyclic AminePyrrolidineChan-Lam1-(3-Isobutoxy-5-methylphenyl)pyrrolidine

This table represents the expected reactivity based on known methodologies for substituted phenylboronic acids.

Lewis Acidity and Complexation Behavior

Boronic acids are well-established as Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. nih.govresearchgate.net The Lewis acidity of a boronic acid is a critical factor influencing its reactivity and complexation behavior.

In the presence of a Lewis base, such as a hydroxide (B78521) ion in aqueous media, a boronic acid like this compound can accept a lone pair of electrons, leading to a change in hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). libretexts.org This results in the formation of a tetrahedral boronate complex. nih.gov This equilibrium is fundamental to the chemistry of boronic acids and is highly pH-dependent. At pH values above the pKa of the boronic acid, the anionic tetrahedral form predominates. mdpi.com

The formation of this tetrahedral boronate is a crucial step in many reactions involving boronic acids. For instance, in Suzuki-Miyaura coupling, the formation of the boronate species is believed to facilitate the transmetalation step with the palladium catalyst. libretexts.org

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govnih.gov This reaction is highly dynamic and the stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the pH of the solution, and the Lewis acidity of the boronic acid. nih.gov

The interaction typically proceeds through the reaction of the tetrahedral boronate form of the acid with the diol, although direct reaction with the trigonal acid is also possible, albeit slower. mdpi.com The formation of the cyclic ester is often accompanied by the release of water molecules. This reversible covalent interaction is the basis for the use of boronic acids in sensors for saccharides, as sugars are rich in diol functionalities. nih.govnih.gov

Boronic Acid Diol pH Association Constant (Ka, M-1)
Phenylboronic AcidFructose7.4~1,700
Phenylboronic AcidGlucose7.4~90
Phenylboronic AcidSorbitol7.4~4,000
3-Nitrophenylboronic AcidFructose7.4~4,500
3,5-Bis(trifluoromethyl)phenylboronic acidFructose7.4~11,000

Data is illustrative and sourced from studies on analogous compounds to demonstrate the principles of diol binding. nih.gov

Beyond hydroxide and diols, the Lewis acidic boron center of this compound can interact with other Lewis bases containing nitrogen and oxygen atoms. nih.govnih.govorganicchemistrytutor.com For example, amines can form dative bonds with the boron atom. nih.gov This interaction is particularly relevant in the context of ortho-aminomethylphenylboronic acids, where an intramolecular N-B coordination can influence the acidity and reactivity of the boronic acid. nih.gov

A common and practical example of this interaction is the reaction of boronic acids with diethanolamine (B148213). This reaction forms a stable bicyclic complex, often referred to as a diethanolamine boronate ester. youtube.com This complexation is often used to protect the boronic acid group, rendering it more stable to storage and certain reaction conditions, such as purification by silica (B1680970) gel chromatography. youtube.com The boronic acid can be readily regenerated from this complex when needed for subsequent reactions.

The interaction with oxygen-containing Lewis bases is exemplified by the formation of boroxines, which are cyclic trimers of boronic acids formed through the dehydration of three boronic acid molecules. While this is an intermolecular self-condensation, it highlights the propensity of the boronic acid moiety to interact with oxygen nucleophiles.

Derivatization and Analog Development of 3 Isobutoxy 5 Methylphenylboronic Acid

Formation of Boronic Esters

Boronic acids are known to readily undergo esterification with diols to form boronic esters, also known as boronate esters. wikipedia.orgsigmaaldrich.com These derivatives are often more stable, easier to purify by chromatography, and more compatible with a wider range of reaction conditions compared to the free boronic acids. sigmaaldrich.com

Pinacol (B44631) Esters and Other Cyclic Esters

One of the most common and synthetically useful types of boronic esters are pinacol esters, formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) structure is particularly stable. The formation of the pinacol ester of 3-Isobutoxy-5-methylphenylboronic acid can be achieved through standard esterification procedures. A general method for the synthesis of arylboronic acid pinacol esters involves stirring the arylboronic acid with pinacol in a suitable solvent, often in the presence of a dehydrating agent like magnesium sulfate. orgsyn.org

While specific literature on the synthesis of this compound pinacol ester is not abundant, its commercial availability confirms its successful preparation. The general procedure for the synthesis of arylboronic acid pinacol esters from the corresponding Grignard reagent and pinacolborane is also a well-established method. escholarship.orggoogle.com

Beyond pinacol, other diols can be employed to form different cyclic esters. For instance, chiral diols are used to create chiral boronic esters, which are invaluable in asymmetric synthesis. uni-saarland.de The choice of the diol can influence the reactivity and stability of the resulting boronic ester. For example, six-membered ring dioxaborinanes can exhibit different properties compared to the five-membered dioxaborolanes derived from pinacol. wikipedia.org

Applications of Boronic Esters in Further Synthesis (e.g., Matteson Homologation)

Boronic esters, including the pinacol ester of this compound, are key substrates in a variety of synthetic transformations. A particularly powerful application is the Matteson homologation, a reaction that extends a carbon chain by one atom with high stereocontrol. uni-saarland.deresearchgate.net This reaction typically involves the treatment of a chiral boronic ester with a lithiated dihalomethane, followed by the addition of a Grignard reagent. uni-saarland.de

While the Matteson homologation has been extensively applied to alkylboronic esters, its use with arylboronic esters is also documented. uni-saarland.deresearchgate.net The general protocol involves the conversion of the arylboronic acid to a chiral boronic ester, which then undergoes homologation. uni-saarland.de This methodology allows for the stereoselective synthesis of α-chiral benzylic boronic esters, which are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netuni-saarland.denih.gov Although direct examples with this compound ester are not detailed in the literature, the established protocols for other arylboronic esters suggest its potential applicability. uni-saarland.deresearchgate.net A recent development has also described a palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters, offering an alternative to organometallic reagents. st-andrews.ac.uk

Transformations to Other Boron-Containing Species

The boronic acid functionality of this compound can be converted into other boron-containing groups, each with its unique reactivity profile.

Conversion to Borinic Acids

Borinic acids, which have the general formula R₂B(OH), can be synthesized from boronic acids. These compounds possess two carbon-boron bonds, making them more Lewis acidic than their boronic acid counterparts. mdpi.com A common method for the synthesis of unsymmetrical diarylborinic acids involves the reaction of an arylboronic ester with an organolithium or Grignard reagent. mdpi.com For instance, the pinacol ester of this compound could theoretically react with a different aryl or alkyl organometallic reagent to generate a mixed borinic ester, which upon hydrolysis would yield the corresponding borinic acid. General strategies for borinic acid synthesis often rely on the sequential addition of organometallic reagents to trialkoxyboranes or the reaction with arylboronic esters. mdpi.com

Formation of Boroxines (Anhydrides)

Arylboronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines or boronic anhydrides. clockss.orgnih.govresearchgate.netwikipedia.org This reversible reaction involves the condensation of three boronic acid molecules with the elimination of three molecules of water. clockss.orgnih.govresearchgate.net The equilibrium between the boronic acid and the boroxine (B1236090) is influenced by factors such as concentration, solvent, and temperature. researchgate.net Electron-donating groups on the phenyl ring, such as the isobutoxy and methyl groups in this compound, are known to favor the formation of the boroxine. clockss.org The formation of boroxines is an entropically driven process, particularly at higher temperatures. researchgate.net

The boroxine derived from this compound would be 2,4,6-tris(3-isobutoxy-5-methylphenyl)boroxine. While the specific isolation and characterization of this particular boroxine are not extensively documented, studies on similarly substituted phenylboronic acids, such as 3,5-dimethylphenylboronic acid, have shown the formation of both homo- and hetero-boroxines in the gas phase and in solution. clockss.org

Structural Modifications of the Isobutoxy and Methyl Moieties

The development of analogs of this compound through modification of the isobutoxy and methyl groups can lead to new compounds with altered physical, chemical, and biological properties.

The isobutoxy group, an ether linkage, can potentially be cleaved under strongly acidic conditions to yield the corresponding phenol (B47542), 3-hydroxy-5-methylphenylboronic acid. nih.govyoutube.com This phenolic boronic acid could then be re-alkylated with different alkyl halides to generate a library of analogs with varying alkoxy groups. The synthesis of various 3-alkoxy-5-alkylphenylboronic acids would likely start from a common phenolic precursor.

Modification of the methyl group is less straightforward. Direct functionalization of the methyl group, for example through radical halogenation, could provide a handle for further transformations. However, such reactions may lack selectivity and could also affect other parts of the molecule. A more controlled approach would involve the synthesis of analogs from starting materials that already possess the desired modification. For example, using a different 3,5-disubstituted starting material in the initial boronic acid synthesis would lead to the corresponding analog. The synthesis of various alkyl-phenylboronic acids has been achieved through methods like the Grignard reaction with borate (B1201080) esters. nih.gov

Furthermore, the core phenyl ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing isobutoxy and boronic acid groups would need to be considered. The boronic acid group can also be used as a blocking or directing group to achieve specific substitution patterns on the aromatic ring, followed by its removal or transformation.

Exploration of Alkoxy Group Variations

The isobutoxy group at the C3 position of the phenyl ring is a defining feature of the parent molecule. This lipophilic ether linkage can significantly influence the compound's solubility, steric profile, and electronic properties. A systematic exploration of variations in this alkoxy group is a logical first step in developing analogs. Research in this area would typically involve the synthesis of a series of compounds where the isobutoxy moiety is replaced with other alkoxy groups of varying chain length, branching, and cyclic nature.

The synthesis of such analogs generally follows established methods for the preparation of arylboronic acids. nih.gov One common route involves the Grignard reaction of an appropriate aryl bromide with a trialkyl borate, followed by acidic hydrolysis. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the boronic acid functionality. diva-portal.org

The objective of creating these analogs is to investigate the structure-activity relationship (SAR). For instance, varying the alkoxy group can impact the compound's reactivity in subsequent cross-coupling reactions. Longer or bulkier alkoxy chains might sterically hinder the approach of reactants to the boronic acid group, potentially lowering reaction yields or requiring more forcing conditions. Conversely, smaller alkoxy groups like methoxy (B1213986) or ethoxy may lead to a more reactive compound. The electronic influence of the alkoxy group, being electron-donating, also plays a role in the reactivity of the aromatic ring.

A representative, though not exhaustive, list of such analogs for a comparative study is presented in the table below.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1256345-77-3C11H17BO3208.06
3-Methoxy-5-methylphenylboronic acid725251-81-0C8H11BO3165.98
3-Ethoxy-5-methylphenylboronic acid1256346-05-0C9H13BO3180.01
3-(Cyclopropylmethoxy)-5-methylphenylboronic acid1256345-78-4C11H15BO3206.05
3-Hydroxy-5-methylphenylboronic acidC7H9BO3151.96

This table is populated with data from existing chemical catalogs and databases for known compounds and represents a potential library for SAR studies.

Detailed research findings from a comparative analysis of these analogs would likely focus on their relative performance in standardized reactions, such as a Suzuki-Miyaura coupling with a model aryl halide. Parameters such as reaction time, temperature, and yield would be meticulously recorded. Furthermore, the physical properties of these analogs, including solubility in various solvents and melting points, would be characterized to provide a comprehensive understanding of the impact of the alkoxy group modification. For example, studies on other classes of compounds have shown that increasing the length of an alkoxy chain can enhance hydrophobicity, which might be a desirable trait in specific applications. researchgate.net

Investigation of Aromatic Substituent Effects

A second crucial avenue for derivatization lies in altering the substitution pattern on the phenyl ring. The parent compound features a methyl group at the C5 position. The electronic and steric nature of this substituent, as well as the potential for substitution at other positions on the ring, provides a rich field for analog development.

The investigation of aromatic substituent effects would involve the synthesis of analogs where the methyl group is replaced by other functionalities, or where additional substituents are introduced at the C2, C4, or C6 positions. The choice of new substituents would be guided by the desire to probe electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects (small vs. bulky groups).

For example, replacing the methyl group with an electron-withdrawing group like a trifluoromethyl or a nitro group would be expected to increase the Lewis acidity of the boronic acid, potentially altering its reactivity and binding properties. Conversely, adding another electron-donating group, such as an additional methoxy group, could further increase the electron density of the aromatic ring.

The synthesis of these analogs would require multi-step synthetic sequences, potentially starting from different precursors. The introduction of substituents at specific positions on the aromatic ring would rely on the principles of electrophilic and nucleophilic aromatic substitution, guided by the directing effects of the existing isobutoxy and methyl groups.

A hypothetical set of target molecules for exploring these effects is outlined in the table below.

Compound Name (Hypothetical)StructureR1R2R3R4
3-Isobutoxy-5-ethylphenylboronic acidHHH-CH2CH3
3-Isobutoxy-5-fluorophenylboronic acidHHH-F
3-Isobutoxy-5-chlorophenylboronic acidHHH-Cl
2-Fluoro-3-isobutoxy-5-methylphenylboronic acid-FHH-CH3
4-Fluoro-3-isobutoxy-5-methylphenylboronic acidH-FH-CH3
3-Isobutoxy-5-methyl-2-nitrophenylboronic acid-NO2HH-CH3

This table presents hypothetical structures designed to systematically probe the effects of aromatic substitution.

Research in this area would aim to establish a clear correlation between the nature and position of the aromatic substituents and the compound's properties. For instance, in the context of Suzuki-Miyaura coupling reactions, the electronic nature of the substituents on the phenylboronic acid can significantly influence the rate-determining transmetalation step. diva-portal.org The findings from such studies would be invaluable for designing future derivatives of this compound with tailored reactivity and properties for specific applications in materials science or as intermediates in the synthesis of biologically active molecules.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Building Block in Complex Molecule Construction

3-Isobutoxy-5-methylphenylboronic acid is an important intermediate in the synthesis of elaborate organic molecules. bldpharm.comsigmaaldrich.com Its substituted phenyl ring, featuring both an isobutoxy and a methyl group, allows for the introduction of this specific functionality into larger molecular frameworks. The boronic acid group is the key to its utility, enabling its participation in a variety of powerful cross-coupling reactions.

Arylboronic acids are foundational reagents in the pharmaceutical and agrochemical industries, largely due to their application in the Suzuki-Miyaura cross-coupling reaction. chemenu.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl or vinyl halide. This method is a cornerstone of modern drug discovery and development, responsible for the synthesis of numerous active pharmaceutical ingredients (APIs). chemenu.com

While specific, publicly documented examples of blockbuster drugs synthesized using this compound are not prevalent, its role is understood as a potential intermediate for creating analogues of existing drugs or novel chemical entities. chemenu.comnih.gov For instance, the synthesis of p-Boronophenylalanine (BPA), a compound used in boron neutron capture therapy (BNCT), relies on borylation reactions to install the boronic acid functionality. nih.gov The structural motif of this compound makes it a candidate for developing new bioactive compounds where this substituted phenyl group is a desired pharmacophore.

The general utility of phenylboronic acids in creating biphenyl (B1667301) compounds and other complex structures is well-established, with patents outlining efficient production methods for industrial-scale synthesis. google.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction using Arylboronic Acids This table demonstrates a typical application of arylboronic acids in forming biaryl structures, a common core in many pharmaceutical compounds.

EntryArylboronic AcidAryl HalideProductYield (%)
1Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl95%
23-Methylphenylboronic acid1-Chloro-4-nitrobenzene3-Methyl-4'-nitrobiphenyl92%
34-Fluorophenylboronic acid2-Bromopyridine2-(4-Fluorophenyl)pyridine88%

Note: This table provides representative examples of Suzuki-Miyaura reactions to illustrate the utility of the boronic acid class of compounds; specific yield data for this compound in these exact reactions is not publicly documented.

The applications of arylboronic acids extend into material science. bldpharm.com They are used as building blocks for creating polymers and other organic materials with specific electronic or photophysical properties. The Suzuki-Miyaura coupling reaction is again central, employed to synthesize conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents on the phenyl ring of the boronic acid can fine-tune the properties of the resulting material. The isobutoxy and methyl groups on this compound could influence solubility and packing in the solid state, which are critical parameters for material performance.

Catalytic Applications of this compound and Its Derivatives

Beyond its role as a structural component, the boronic acid functional group and its derivatives can participate directly in catalysis, either as catalysts themselves or as essential ligands in catalytic systems.

Boronic acid derivatives have been shown to catalyze important organic reactions. In the context of Aldol (B89426) Reactions , which form new carbon-carbon bonds, arylboronic acids can be key components in sequential, transition metal-catalyzed processes. nih.gov For example, an aldehyde and a ketone can first undergo an aldol condensation to form an α,β-unsaturated ketone, which then reacts with an arylboronic acid in a rhodium- or palladium-catalyzed 1,4-addition. nih.gov This provides a streamlined method to produce β-arylated ketones. nih.gov While specific studies using this compound were not identified, its general structure is suitable for such transformations. nih.govresearchgate.net

Table 2: Example of a Sequential Aldol Condensation-Addition Reaction

AldehydeKetoneArylboronic AcidCatalyst SystemProduct
BenzaldehydeAcetonep-Tolylboronic acid[Rh(COD)Cl]₂ / Ligand(R)-4-phenyl-4-p-tolylbutan-2-one
p-TolualdehydeAcetonePhenylboronic acid[Rh(COD)Cl]₂ / Ligand(S)-4-phenyl-4-p-tolylbutan-2-one

Source: Adapted from sequential reaction studies involving arylboronic acids. nih.gov This table illustrates the type of catalytic process where this compound could function.

In Transamidation reactions, where an amide bond is exchanged, boric acid has been demonstrated to be an effective and mild catalyst for the direct condensation of carboxylic acids and amines or the reaction between carboxamides and amines. nih.govresearchgate.net This avoids the need for harsh reagents or stoichiometric activators, aligning with the principles of green chemistry. Derivatives of boric acid, such as arylboronic acids, can also facilitate these transformations, offering a pathway for synthesizing pharmaceutically relevant compounds. researchgate.net

Boron-containing compounds are increasingly used in asymmetric synthesis to create chiral molecules with high enantioselectivity. ims.ac.jpnih.gov Chiral borinic acids, which can be derived from boronic acids, have been developed as highly efficient catalysts for reactions like the desymmetrization of diols, producing valuable chiral building blocks with quaternary stereocenters. organic-chemistry.org

Furthermore, chiral ligands incorporating boronic acid functionalities or used in conjunction with boron-based reagents are critical in asymmetric catalysis. For example, chiral metal nanoparticle systems have been used for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving outstanding enantioselectivities. google.com The synthesis of specific chiral α-amino acid derivatives can also be achieved through catalytic reactions involving boronic acids. nih.govmdpi.com The structure of this compound makes it a candidate for conversion into a chiral derivative or for use as a substrate in such advanced, stereoselective catalytic systems.

Computational Chemistry and Theoretical Investigations

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the specific arrangement of atoms and functional groups in 3-Isobutoxy-5-methylphenylboronic acid influences its chemical behavior. These studies are crucial for predicting its reactivity in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

Conformational Analysis of this compound

The three-dimensional arrangement of a molecule, or its conformation, plays a significant role in its reactivity. For this compound, conformational analysis focuses on the rotational barriers around the C-O bond of the isobutoxy group and the C-B bond of the boronic acid group. The rotation of the hydroxyl groups of the boronic acid moiety also leads to different conformers. mdpi.com The most stable conformation is the one with the lowest energy, and it is this conformation that predominantly participates in chemical reactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the potential energy surface of the molecule and identify its low-energy conformations. epstem.net For instance, in phenylboronic acid, the rotation of the two O-H bonds can lead to four different conformations, with the anti-syn and syn-anti conformations being mirror images and having the same energy. mdpi.com The presence of the bulky isobutoxy group and the methyl group in this compound will influence the preferred orientation of the boronic acid group relative to the phenyl ring.

Dihedral AngleDescriptionRelative Energy (kcal/mol)
C-C-B-ORotation around the C-B bondVaries
C-O-C-CRotation within the isobutoxy groupVaries
C-B-O-HRotation of the hydroxyl groupsVaries

Note: The relative energy values are illustrative and would require specific quantum chemical calculations for this compound.

Electronic Effects of Isobutoxy and Methyl Groups on Boron Center

The isobutoxy and methyl groups attached to the phenyl ring of this compound exert significant electronic effects on the boron center, thereby influencing the acidity of the boronic acid and its reactivity in cross-coupling reactions. The isobutoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. Conversely, it has an electron-withdrawing inductive effect. The methyl group is a well-known electron-donating group through an inductive effect.

SubstituentPositionElectronic EffectImpact on Boron Center
IsobutoxymetaElectron-donating (resonance), Electron-withdrawing (inductive)Modulates electron density
MethylmetaElectron-donating (inductive)Increases electron density

Quantum Chemical Calculations to Predict Reaction Outcomes

Quantum chemical calculations are powerful tools for predicting the outcomes of chemical reactions by modeling the potential energy surface of the reacting system. nih.govresearchgate.net These calculations can identify the most likely reaction pathways by determining the energies of reactants, transition states, and products. researchgate.net For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational methods like DFT can be used to:

Determine Reaction Energetics: Calculate the enthalpy and Gibbs free energy of the reaction to predict its spontaneity.

Identify Transition States: Locate the transition state structures and calculate their energies to determine the activation energy of the reaction. researchgate.net A lower activation energy implies a faster reaction rate.

Explore Reaction Mechanisms: Differentiate between possible reaction pathways, such as the different mechanisms proposed for the transmetalation step in the Suzuki-Miyaura reaction. nih.govrsc.org

By performing these calculations, it is possible to predict how changes in reaction conditions (e.g., solvent, catalyst, base) will affect the yield and selectivity of the desired product. nih.gov The artificial force induced reaction (AFIR) method is an example of an automated approach to explore reaction pathways. nih.govresearchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a detailed, atomistic view of reaction mechanisms, which is often difficult to obtain through experimental methods alone. For this compound, this is particularly useful for understanding its role in complex catalytic cycles.

Transition State Analysis of Key Reactions (e.g., Transmetalation)

The transmetalation step is a critical part of the catalytic cycle in Suzuki-Miyaura cross-coupling reactions, involving the transfer of the aryl group from the boron atom to the palladium catalyst. rsc.org Computational modeling can be used to analyze the transition state of this process for this compound. Two main pathways are often considered for transmetalation: one involving the reaction of an activated boronate species with a palladium halide complex, and another involving the reaction of the neutral boronic acid with a palladium hydroxo complex. nih.gov

Solvent Effects and Solvation Models

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.gov Computational models can account for these solvent effects through either explicit or implicit solvation models. pitt.edufiveable.mewikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. pitt.edu This provides a highly detailed picture of the solvent's interaction with the solute but is computationally expensive. pitt.edu

Implicit Solvation Models: Here, the solvent is treated as a continuous medium with a specific dielectric constant. fiveable.mewikipedia.org Models like the Polarizable Continuum Model (PCM) are computationally less demanding and can effectively capture the bulk effects of the solvent on the reaction. wikipedia.org

For reactions involving this compound, computational studies incorporating solvent effects can provide a more accurate prediction of its behavior in solution. For example, the pKa of a boronic acid is highly dependent on the solvent, and solvation models can help to predict these values. nih.gov Furthermore, the stability of intermediates and the energy of transition states in a catalytic cycle can be significantly altered by the solvent, making the choice of an appropriate solvation model critical for accurate mechanistic studies. pitt.edu

Predictive Modeling for Novel Derivatives and Applications

Predictive modeling, a cornerstone of modern computational chemistry, offers a powerful lens through which to explore the potential of this compound as a scaffold for novel derivatives. By leveraging sophisticated computational techniques, it is possible to forecast the physicochemical and biological properties of yet-to-be-synthesized compounds, thereby guiding and accelerating the discovery of new applications. These in silico methods allow for the rational design of molecules with enhanced or specific functionalities.

The rational design of new derivatives of this compound with tailored reactivity profiles is a key objective of predictive modeling. This process involves the systematic in silico modification of the parent structure and the subsequent evaluation of how these changes influence its chemical behavior. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and density functional theory (DFT) are instrumental in this endeavor. researchgate.netnih.gov

A primary determinant of the reactivity of an arylboronic acid is its acid dissociation constant (pKa), which influences its solubility and interaction with biological targets. mdpi.com Computational methods can accurately predict the pKa of novel derivatives. mdpi.com By introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring, the electronic properties of the boronic acid moiety can be modulated. For instance, the introduction of a strongly electron-withdrawing group is expected to lower the pKa, thereby increasing the acidity of the compound.

To illustrate the design process, a hypothetical set of derivatives of this compound can be proposed, and their predicted reactivity profiles can be tabulated. The selection of substituents is guided by the principles of medicinal chemistry and the desire to explore a range of electronic and steric effects.

Table 1: Hypothetical Derivatives of this compound and Predicted Reactivity Descriptors

Compound IDSubstituent at C2Substituent at C4Substituent at C6Predicted pKaPredicted Electrophilicity Index (ω)
Parent HHH9.11.2
Deriv-A -NO₂HH7.82.5
Deriv-B H-CNH8.22.1
Deriv-C HH-OCH₃9.41.0
Deriv-D -ClHH8.71.5
Deriv-E H-FH8.91.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of predictive modeling.

The design of these hypothetical derivatives is based on established principles. For example, the nitro (-NO₂) and cyano (-CN) groups in Deriv-A and Deriv-B are strong electron-withdrawing groups, which are predicted to significantly lower the pKa compared to the parent compound. Conversely, the methoxy (B1213986) (-OCH₃) group in Deriv-C is an electron-donating group, leading to a predicted increase in pKa. The halogens in Deriv-D and Deriv-E have a more moderate electron-withdrawing effect.

The electrophilicity index (ω) is another crucial descriptor that can be calculated using DFT. It provides a measure of a molecule's ability to accept electrons and can be indicative of its reactivity in various chemical reactions. A higher electrophilicity index, as seen in the derivatives with electron-withdrawing groups, suggests a greater propensity to act as an electrophile.

Furthermore, 3D-QSAR models can be developed to correlate the structural features of these derivatives with a specific desired activity, such as enzyme inhibition. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential would be favorable for activity. This information provides a visual guide for the rational placement of substituents to enhance the desired biological effect. For example, if a 3D-QSAR study indicated a need for a hydrogen bond acceptor in a particular region, a derivative with a carbonyl or nitro group could be designed. researchgate.net

The insights gained from these predictive models are invaluable for prioritizing synthetic efforts. Instead of a trial-and-error approach, chemists can focus on synthesizing derivatives that are computationally predicted to have the most promising reactivity profiles for a given application, be it in catalysis, materials science, or medicinal chemistry.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Isobutoxy-5-methylphenylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing information on the hydrogen, carbon, and boron environments within the molecule.

¹H NMR spectroscopy is used to identify the types and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons, the isobutoxy group protons (methylene and methine), the methyl group on the phenyl ring, and the hydroxyl protons of the boronic acid group. The chemical shifts, splitting patterns, and integration of these signals would confirm the presence and arrangement of these structural motifs.

¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom in this compound provides information about its coordination environment. Typically, tricoordinate boronic acids exhibit a broad signal in a specific region of the ¹¹B NMR spectrum. The position of this signal can be influenced by the electronic environment and the presence of any coordinating species.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H (Aromatic)6.5 - 7.5s, d
¹H (OCH₂)3.6 - 3.8d
¹H (CH)1.9 - 2.1m
¹H (Ar-CH₃)2.2 - 2.4s
¹H (C(CH₃)₂)0.9 - 1.1d
¹H (B(OH)₂)4.5 - 6.0br s
¹³C (Aromatic)110 - 160
¹³C (OCH₂)70 - 80
¹³C (CH)25 - 35
¹³C (Ar-CH₃)20 - 25
¹³C (C(CH₃)₂)15 - 20
¹¹B25 - 35br s

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers a very precise mass measurement, which can be used to determine the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound or verifying the purity of a sample. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the boronic acid, the C-H stretches of the aromatic and aliphatic parts of the molecule, the C-O stretch of the ether linkage, and the B-O stretch.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Boronic acid)3200 - 3600Broad
C-H (Aromatic)3000 - 3100Sharp
C-H (Aliphatic)2850 - 3000Sharp
C-O (Ether)1200 - 1300Strong
B-O (Boronic acid)1300 - 1400Strong

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound can be used for its identification, and the peak area can be used to determine its concentration and, thus, the purity of the sample. HPLC is also invaluable for monitoring the consumption of the boronic acid and the formation of products during a chemical reaction.

A significant challenge in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis. The silica-based stationary phases commonly used in reversed-phase HPLC can have residual silanol groups that can catalyze the hydrolysis of the boronic acid ester back to the boronic acid, or potentially lead to degradation of the boronic acid itself. This can result in inaccurate purity assessments and the appearance of artifact peaks in the chromatogram.

To mitigate on-column hydrolysis, several strategies can be employed. These include the use of end-capped HPLC columns where the residual silanol groups are deactivated, careful control of the mobile phase pH, and the use of aprotic or non-aqueous mobile phases where possible. The choice of column and mobile phase conditions must be carefully optimized to ensure the integrity of the analyte during the analysis.

Derivatization Strategies for Enhanced Detection

The inherent structural properties of many boronic acids, including this compound, often present challenges for analysis by high-performance liquid chromatography (HPLC) due to a lack of strong chromophores for UV detection and poor ionization efficiency for mass spectrometry (MS). chromatographyonline.com To overcome these limitations, derivatization is a common strategy to chemically modify the analyte, rendering it more suitable for detection. This process involves reacting the boronic acid with a derivatizing agent to attach a group (a chromophore or fluorophore) that enhances its response to a given detector. researchgate.net

Derivatization can significantly improve the detectability of a target analyte. researchgate.net For instance, strategies have been developed to derivatize non-nitrogen-containing aryl boronic acids to quantify trace levels remaining in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). acs.org This approach can increase sensitivity and demonstrate linearity for quantification down to low parts-per-million (ppm) levels. acs.org Another advanced technique involves online, in-source derivatization where the reaction occurs rapidly as the analyte elutes from the chromatography column, boosting sensitivity by one to two orders of magnitude and eliminating the need for complex benchtop protocols. nih.govacs.org

Below is a table summarizing common derivatization strategies applicable to boronic acids for enhanced chromatographic detection.

Derivatization Goal Reagent Class Principle Detection Method Key Advantage
Enhance UV absorptionReagents with aromatic systems (e.g., Benzoyl chloride)Attaches a strong chromophore to the analyte.HPLC-UVBroad applicability for compounds lacking native UV absorbance. researchgate.net
Enhance fluorescenceReagents with fluorophoric groups (e.g., Dansyl chloride, Fluorescamine)Introduces a highly fluorescent tag to the molecule.HPLC-FluorescenceOffers very high sensitivity and selectivity. researchgate.net
Improve MS ionizationReagents forming easily ionizable adductsModifies the analyte to improve its proton affinity or charge-carrying capacity.LC-MS/MSEnables trace-level quantification and structural confirmation. acs.org
Increase volatility for GCDiols (e.g., Pinacol)Converts the boronic acid into a more stable and volatile boronate ester.GC-MS, GC-FIDAllows for analysis by Gas Chromatography, which is unsuitable for the nonvolatile free acid. chromatographyonline.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Boroxines

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, arylboronic acids like this compound are generally nonvolatile solids, making them unsuitable for direct GC analysis. nih.gov Their analysis by GC, therefore, almost invariably requires a derivatization step to convert them into more volatile and thermally stable analogues.

The most common derivatization strategy for GC analysis of boronic acids is their conversion into boronate esters. chromatographyonline.com This is typically achieved by reacting the boronic acid with a diol, such as 2,3-dimethyl-2,3-butanediol (pinacol), to form a cyclic pinacolboronate ester. chromatographyonline.comresearchgate.net These esters are significantly more volatile and less prone to dehydration or degradation at the high temperatures required for GC analysis. This approach is widely used by synthetic chemists to monitor the progress of chemical reactions involving boronic acids. chromatographyonline.com The resulting esters can be readily analyzed by GC with either a flame ionization detector (FID) or a mass spectrometer (MS). chromatographyonline.comgoogle.com

Boronic acids can also exist in equilibrium with their cyclic anhydrides, known as boroxines. These trimers are formed by the intermolecular dehydration of three boronic acid molecules. Boroxines are generally more volatile than their corresponding acids and may be observed during GC analysis, although the formation of a stable ester derivative is the preferred and more controlled method for quantitative analysis.

The table below outlines a typical workflow and parameters for the GC analysis of a boronic acid via derivatization.

Step Procedure Example Conditions Purpose
1. Derivatization The boronic acid is reacted with an excess of a diol (e.g., pinacol) in an organic solvent.Dissolve the boronic acid in methylene chloride and add a solution of pinacol (B44631). Shake for several hours at elevated temperature (e.g., 60°C). researchgate.netTo form a volatile and thermally stable boronate ester suitable for GC analysis.
2. GC Injection The resulting solution containing the boronate ester is injected into the GC system.Split mode injection.To introduce a small, representative sample onto the GC column.
3. Separation The sample is separated on a capillary column.Fused silica (B1680970) WCOT capillary column (e.g., 25 m x 0.25 mm i.d.). google.comTo separate the target analyte from impurities, solvents, and other reaction components based on volatility and column interaction.
4. Detection The separated components are detected by FID or MS.Flame Ionization Detector (FID) or Mass Spectrometry (MS). chromatographyonline.comTo quantify the amount of the analyte and, with MS, to confirm its identity based on its mass spectrum.

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

While straightforward, the visualization of boronic acids on a TLC plate can be challenging. Under standard UV light at 254 nm, the spots corresponding to many arylboronic acids may be weak or not visible at all, making it difficult to track the reaction's progress. thieme-connect.comresearchgate.net

To address this, a highly sensitive and selective staining method has been developed using alizarin. thieme-connect.comresearchgate.net Alizarin is a natural dye that is non-fluorescent on its own but forms a strongly fluorescent complex when it binds to a boronic acid. thieme-connect.comresearchgate.net The procedure involves briefly dipping the developed TLC plate into a dilute solution of alizarin, allowing it to dry, and then observing it under a UV lamp at 366 nm. thieme-connect.comresearchgate.net Any spot containing a boronic acid moiety will emit a bright yellow fluorescence, making it easy to identify. thieme-connect.comresearchgate.netresearchgate.net This method is particularly useful because it not only shows the presence of the starting material but also confirms if a newly formed spot (a product or intermediate) still contains the boronic acid group. thieme-connect.com

The following table compares the standard and enhanced visualization methods for boronic acids on TLC plates.

Method Visualization Principle Wavelength Observation Advantages Limitations
Standard UV Quenching of fluorescence on a plate containing a fluorescent indicator.254 nmDark spots appear against a green fluorescent background.Simple, non-destructive.Low sensitivity for many boronic acids; spots may be faint or invisible. thieme-connect.comresearchgate.net
Alizarin Staining Formation of a fluorescent boronic ester complex with alizarin. thieme-connect.com366 nmBright yellow fluorescent spots appear on a dark or blue background. whiterose.ac.ukHigh sensitivity, high selectivity for boronic acids, confirms the presence of the boronic acid group. thieme-connect.comresearchgate.netRequires an additional staining step.

Future Research Directions and Emerging Opportunities for 3 Isobutoxy 5 Methylphenylboronic Acid

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing arylboronic acids often rely on organometallic reagents like Grignard or organolithium compounds, which require anhydrous organic solvents and cryogenic temperatures, presenting scalability and safety challenges google.comgoogle.comgoogle.com. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways to 3-Isobutoxy-5-methylphenylboronic acid.

A promising avenue for greener synthesis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. Research into surface-modified materials offers a pathway to enhance catalyst stability and activity.

Immobilized Metal Catalysts: The development of catalysts where active metal species (like palladium, iridium, or copper) are immobilized on solid supports such as polymers, silica (B1680970), or modified biomass is a key research direction mdpi.com. For instance, gold nanoparticles stabilized on polystyrene microspheres have been shown to be effective and recyclable catalysts for the homocoupling of arylboronic acids nih.gov. Similarly, copper supported on chemically modified cellulose has been used for the ipso-hydroxylation of arylboronic acids mdpi.com. Future work could focus on designing analogous systems for the direct C-H borylation of 1-isobutoxy-3-methylbenzene, using supported iridium or rhodium catalysts to produce this compound. This would minimize metal contamination in the final product and allow for continuous flow processes.

Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, are excellent candidates for catalytic applications acs.org. A copper-based MOF, for example, has been shown to catalyze the oxidative coupling of arylboronic acids acs.org. Designing a robust MOF catalyst for the synthesis of this compound could lead to a highly efficient and reusable catalytic system.

Table 1: Potential Surface-Modified Catalytic Systems for Sustainable Synthesis
Catalyst TypeSupport MaterialPotential ReactionAdvantagesReference
Supported Au NanoparticlesPolystyrene-co-polymethacrylic acidHomocouplingHigh selectivity, recyclability nih.gov
Supported Copper (Cu₂O)Chemically Modified CelluloseIpso-hydroxylationEnvironmentally friendly support, reusable mdpi.com
Immobilized PalladiumPolymer or SilicaMiyaura Borylation / C-H BorylationReduced metal leaching, suitable for flow chemistry organic-chemistry.org
Metal-Organic Framework (MOF)e.g., Cu₃(BTC)₂Oxidative Coupling / C-H BorylationHigh surface area, tunable structure, reusability acs.org

Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. Future synthetic strategies for this compound should prioritize the use of water or solvent-free conditions.

Aqueous Synthesis: Palladium-catalyzed borylation reactions have been successfully performed in water using micellar conditions, which help to solubilize organic reagents organic-chemistry.org. Another approach involves visible-light-driven photocatalysis, where copper-doped carbon nitride has been used for the hydroxylation of arylboronic acids in water, using air as the oxidant acs.org. Adapting these aqueous methods for the synthesis of this compound could dramatically improve the environmental profile of the process.

Mechanochemistry: Solvent-free reactions conducted via ball milling or grinding represent another frontier. These mechanochemical methods can enhance reaction rates and sometimes lead to different product selectivities compared to solution-phase reactions. Exploring the mechanochemical synthesis of this compound from the corresponding aryl halide and a boron source could offer a scalable and solvent-free alternative.

Exploration of Undiscovered Reactivity and Transformative Potential

While the Suzuki-Miyaura coupling is the most well-known reaction of arylboronic acids, their synthetic utility extends far beyond this transformation rsc.org. Future research on this compound should aim to uncover novel reactivity and apply it to the synthesis of complex molecules.

The boronic acid group can participate in a wide range of metal-catalyzed transformations, making it a versatile functional handle.

C-C and C-Heteroatom Bond Formation: Beyond palladium, other transition metals like rhodium, copper, and nickel can catalyze unique reactions of arylboronic acids oup.com. For example, nickel catalysis has been employed for the cross-coupling of arylboronic acids with methyl dithiocarbamates to synthesize thioamides benthamdirect.com. Research could be directed towards using this compound in novel coupling reactions, such as Chan-Lam couplings to form C-N or C-O bonds, or as a substrate in rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated carbonyl compounds oup.com.

Decarboxylative and Defluorinative Coupling: Emerging cross-coupling strategies involve the use of non-traditional coupling partners. Investigating the reactivity of this compound in reactions such as decarboxylative coupling with carboxylic acids or defluorinative borylation of fluoroarenes could open new synthetic routes to complex molecules containing the 3-isobutoxy-5-methylphenyl moiety rsc.org.

Table 2: Emerging Metal-Catalyzed Reactions for Arylboronic Acids
Reaction TypeMetal CatalystBond FormedPotential ApplicationReference
1,4-AdditionRhodium, PalladiumC-CSynthesis of β-aryl carbonyl compounds oup.com
Coupling with DithiocarbamatesNickelC-CSynthesis of thioamides benthamdirect.com
Chan-Lam CouplingCopperC-N, C-OSynthesis of anilines and aryl ethers acs.org
FluorinationPalladiumC-FSynthesis of aryl fluorides acs.org
HomologationPalladiumC-CInsertion of a CH₂ group to form benzylboronates acs.org

The development of asymmetric reactions using boronic acids is a field of growing importance. Future work could establish this compound as a valuable building block in stereoselective synthesis.

Asymmetric Additions: Rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes, imines, and α,β-unsaturated systems provides a powerful method for constructing chiral molecules. Exploring the use of chiral ligands to control the stereoselective addition of the 3-isobutoxy-5-methylphenyl group to various electrophiles could yield valuable chiral tertiary alcohols or amines.

Boronic Acid Organocatalysis: Arylboronic acids themselves can act as catalysts. They have been shown to catalyze dehydrative C-alkylation and allylation reactions by activating alcohols nih.gov. Investigating the potential of chiral boronic acids derived from or similar to this compound to catalyze enantioselective transformations is a compelling area for future exploration.

Advanced Applications in Responsive Materials Research

Phenylboronic acid and its derivatives are cornerstones in the field of "smart" materials due to their unique ability to form reversible covalent bonds with diols mdpi.com. This interaction is sensitive to changes in pH and the concentration of sugars like glucose, making it ideal for creating stimuli-responsive systems researchgate.netnih.gov. This compound is an excellent candidate for this field, where its specific substituents can be used to fine-tune material properties.

The isobutoxy and methyl groups on the phenyl ring can modulate the pKa of the boronic acid and the hydrophobicity of the resulting material. These properties are critical for designing:

Glucose-Responsive Systems: Boronic acid-containing polymers can be used to create materials that swell, dissolve, or release a payload in response to glucose concentration mdpi.comnih.gov. This has major implications for developing self-regulating insulin delivery systems for diabetes treatment. The specific electronic and steric nature of this compound could be leveraged to create materials with tailored glucose sensitivity.

pH-Responsive Materials: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent nih.gov. This property can be harnessed to create hydrogels that swell or shrink, or surfaces that change their wettability in response to pH changes. Surfaces modified with boronic acid-containing polymer brushes have been shown to reversibly capture and release cancer cells by altering pH and glucose levels nih.gov.

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond makes it an ideal cross-linker for self-healing polymers and hydrogels. Damage to the material can be repaired as the bonds reform under appropriate conditions. The hydrophobic isobutoxy group of this compound could be used to create self-healing materials with specific mechanical properties and environmental responses.

Table 3: Potential Applications in Responsive Materials
Application AreaMaterial TypeStimulusUnderlying ChemistryReference
Drug DeliveryHydrogels, Micelles, NanoparticlesGlucose, pH, ROSReversible boronate ester formation with diols mdpi.com
BiosensorsPolymers, Surface CoatingsSaccharides (e.g., glucose)Competitive binding leading to a detectable signal researchgate.net
Cell Capture/ReleasePolymer Brushes on SurfacespH, GlucoseSwitchable binding to cell surface sialic acids nih.gov
Self-Healing MaterialsCross-linked Polymers/HydrogelspH, TemperatureDynamic covalent exchange of boronate esters mdpi.com

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
1-isobutoxy-3-methylbenzene
This compound
4-bromo-2,6-difluorotoluene
Allyltrimethylsilane
Boric acid
Dibenzoylmethane
n-butyllithium
Triisopropyl borate (B1201080)

Design of Smart Gels and Polymers with Tunable Properties

The incorporation of boronic acid moieties into polymer networks is a leading strategy for creating "smart" materials that respond to specific chemical stimuli. mdpi.com These systems are often based on the principle of dynamic covalent cross-linking, where the boronic acid group forms reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. nih.gov This reversible interaction is the key to their tunable properties.

When integrated into a hydrogel matrix, this compound can act as a cross-linking site. In the presence of a polyol polymer, such as poly(vinyl alcohol), or a diol-containing stimulus like glucose, the hydrogel can transition from a solution (sol) to a gel state or exhibit changes in its degree of swelling. mdpi.comnih.gov The equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate ester is pH-dependent. acs.org An increase in pH or the binding of a diol lowers the pKa of the boronic acid, favoring the charged boronate form and increasing the hydrophilicity and swelling of the polymer network. mdpi.com

This glucose- and pH-responsive behavior makes such materials highly promising for applications like self-regulated insulin delivery systems. nih.govmdpi.com An insulin-loaded hydrogel containing this compound could be designed to swell and release its payload in response to high glucose concentrations, mimicking the function of pancreatic cells. nih.gov The isobutoxy and methyl substituents on the phenyl ring would enhance the hydrophobicity of the polymer in its non-swollen state, potentially influencing the encapsulation efficiency of therapeutic agents and the baseline permeability of the gel.

Table 1: Stimuli-Response Behavior of Phenylboronic Acid (PBA)-Based Hydrogels

StimulusMechanism of ActionResulting Hydrogel Property ChangePotential Application
High Glucose Concentration Competitive binding of glucose (a diol) to PBA sites, displacing intra-polymer cross-links or forming new, less stable cross-links.Increased swelling, increased permeability, or sol-gel transition. mdpi.comnih.govSelf-regulated insulin delivery. nih.gov
Increase in pH (above pKa) Shift in equilibrium from neutral trigonal PBA to anionic tetrahedral boronate, increasing electrostatic repulsion within the polymer network.Increased swelling and hydrophilicity. mdpi.compH-triggered drug release.
Decrease in pH (below pKa) Shift in equilibrium to the neutral trigonal form, reducing electrostatic repulsion and favoring a more compact state.De-swelling or shrinking of the gel. nih.govControlled release systems.

Integration into Sensing Platforms

The specific and reversible binding of boronic acids to diols is a foundational principle for their use in molecular sensing. nih.gov Integrating this compound as a recognition element onto a signal transducer allows for the creation of platforms for detecting diol-containing biomolecules. mdpi.com These sensors can be designed with various output signals, including electrochemical or optical (fluorescence) responses. rsc.orgbham.ac.uk

In an electrochemical sensor, the boronic acid can be immobilized on an electrode surface. mdpi.com The binding of an analyte like glucose or a glycoprotein alters the local environment of the electrode, causing a measurable change in current, potential, or impedance. researchgate.net For instance, ferrocene-modified phenylboronic acids have been used where the redox properties of the ferrocene tag change upon glucose binding, allowing for quantitative detection. mdpi.com

Fluorescent sensing platforms are another major area of development. nih.gov A common strategy involves pairing the boronic acid receptor with a fluorophore in such a way that diol binding modulates a fluorescence mechanism like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). bham.ac.uknih.gov For example, a nearby amine group can quench the fluorescence of a fluorophore; when the boronic acid binds a saccharide, its Lewis acidity increases, strengthening its interaction with the amine and reducing the quenching effect, thus "turning on" the fluorescence. nih.govacs.org The specific substituents on this compound would influence the electronic properties of the aromatic ring, which can be used to fine-tune the signaling mechanism of such fluorescent probes. nih.gov

Conceptual and Mechanistic Investigations for Biological Probes and Tools

Beyond materials science, the unique reactivity of the boronic acid group makes it a powerful tool for investigating biological systems through the development of specific inhibitors and molecular recognition probes.

Development of Enzyme Inhibitors and Ligands based on Boronic Acid Interactions

Boronic acids are well-established as potent inhibitors of serine proteases. mdpi.comnih.gov The mechanism involves the boron atom acting as a powerful electrophile that is attacked by the nucleophilic hydroxyl group of the active site serine residue. nih.gov This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.govasm.org This interaction is typically covalent but reversible. pnas.org

Table 2: Examples of Boronic Acid-Based Serine Protease Inhibitors

Inhibitor TypeTarget Enzyme ClassMechanism of InhibitionRole of Side Chains (R-groups)
Peptidyl Boronic Acids Serine Proteases (e.g., chymotrypsin, thrombin, PSA)Formation of a reversible, covalent tetrahedral adduct with the catalytic serine residue, mimicking the hydrolysis transition state. mdpi.comnih.govProvide specificity and affinity by fitting into the enzyme's substrate-binding pockets. nih.gov
Boronic Acid Transition State Inhibitors (BATSIs) β-Lactamases (Serine-based)The boron atom acts as an electrophile, forming a tetrahedral adduct with the catalytic serine, resembling the transition state of β-lactam hydrolysis. nih.govasm.orgDesigned to mimic the side groups of known β-lactam antibiotics to achieve specific interactions with the β-lactamase active site. nih.gov
Proteasome Inhibitors (e.g., Bortezomib) Threonine Proteases (20S Proteasome)Similar to serine proteases, forms a stable complex with the N-terminal threonine residue in the proteasome's active site. nih.govbenthamdirect.comPeptide backbone and side groups ensure correct positioning and high-affinity binding within the proteasome complex.

Use in Molecular Recognition and Sensing for Specific Biomolecules

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols makes them exceptional synthetic receptors for a wide range of biologically important molecules. nih.govnih.gov This capability extends beyond simple glucose sensing to the recognition of more complex structures.

Saccharides: Boronic acids can differentiate between various monosaccharides and polysaccharides. nih.govresearchgate.net The stability of the resulting boronate ester depends on the conformation and arrangement of the diol groups on the sugar ring, allowing for a degree of selectivity. nih.gov For example, fructose generally binds more strongly than glucose to simple phenylboronic acids. acs.org

Glycoproteins: Many proteins are post-translationally modified with carbohydrate chains (glycans). Boronic acids can be used to selectively bind to and detect these glycoproteins, which are often biomarkers for diseases like cancer. mdpi.commdpi.com

Catechols: Molecules containing a catechol moiety, such as the neurotransmitter dopamine, can also be recognized by boronic acids. nih.govnih.gov

The binding affinity and selectivity of this compound for these biomolecules are governed by the interplay between its pKa, the pH of the solution, and the pKa of the target diol. nih.gov The electron-donating substituents (isobutoxy, methyl) on the phenyl ring increase the electron density at the boron atom, which generally raises the pKa. This makes the boronic acid less acidic and may require a higher pH to achieve optimal binding compared to electron-deficient phenylboronic acids. nih.gov However, these hydrophobic groups can also engage in favorable secondary interactions with the target biomolecule or a surrounding protein structure, potentially enhancing binding affinity. nih.gov This tunability allows for the rational design of probes and tools for specific biological recognition tasks.

Table 3: Binding Affinities of Phenylboronic Acid Derivatives with Diols

Boronic AcidAnalyte (Diol)Binding Constant (K, M-1)Conditions
Phenylboronic AcidFructose~430pH 7.4
Phenylboronic AcidGlucose~9.1pH 7.4
3-Nitrophenylboronic acid (electron-withdrawing)Fructose~1800pH 7.4
3-Nitrophenylboronic acid (electron-withdrawing)Glucose~20pH 7.4
3-Methoxy-5-methylphenylboronic acid (electron-donating)Fructose~250pH 7.4
3-Methoxy-5-methylphenylboronic acid (electron-donating)Glucose~5.6pH 7.4

Note: The binding constants are representative values from literature and can vary significantly with experimental conditions. Values for this compound are not explicitly available but are expected to follow the trend of other electron-donating substituted phenylboronic acids.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Isobutoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be optimized using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate. The isobutoxy group may require protection during coupling to avoid side reactions. Purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) enhances purity. Reaction monitoring by TLC and characterization via 1^1H/13^13C NMR and mass spectrometry ensures structural fidelity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation involves:
  • NMR Spectroscopy : Peaks for the isobutoxy group (δ ~3.5–4.0 ppm for OCH₂ and δ ~1.0–1.2 ppm for CH₃ groups) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₇BO₃) and isotopic patterns for boron .
  • Elemental Analysis : Confirming boron content via ICP-MS or colorimetric assays .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, moisture-free containers under inert gas (e.g., argon). Boronic acids are prone to protodeboronation under acidic or humid conditions; silica gel desiccants can mitigate hydrolysis. Stability assays (HPLC monitoring over time) are advised for long-term storage validation .

Advanced Research Questions

Q. How does the isobutoxy substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

  • Methodological Answer : The isobutoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring and stabilizing the boronic acid via resonance. Steric hindrance from the branched isobutyl chain may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) and Hammett parameters can quantify electronic effects, while kinetic studies under varied catalyst loads assess steric impacts .

Q. What strategies can address contradictory data in the reactivity of this compound across different solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity and coordination effects. For example:
  • Polar aprotic solvents (e.g., DMF) enhance solubility but may promote protodeboronation.
  • Ether solvents (e.g., THF) reduce side reactions but slow reaction kinetics.
    Systematic solvent screening (e.g., using a Hansen solubility parameter framework) paired with in-situ IR spectroscopy can resolve contradictions by identifying optimal reaction media .

Q. How can this compound be applied in the design of enzyme inhibitors or bioactive molecules?

  • Methodological Answer : The boronic acid moiety can act as a transition-state analog in enzyme inhibition (e.g., serine proteases). For example:
  • Kinetic Studies : Measure KiK_i values via fluorogenic substrates to assess inhibition potency.
  • Structural Biology : Co-crystallization with target enzymes (e.g., β-lactamases) reveals binding modes.
    The isobutoxy group improves lipophilicity, enhancing membrane permeability in cell-based assays .

Q. What role does this compound play in material science, particularly in polymer or nanomaterial synthesis?

  • Methodological Answer : As a monomer in conjugated polymers, it enables π-orbital overlap for conductive materials. For nanomaterials:
  • Self-Assembly : The boronic acid group facilitates dynamic covalent bonding with diols (e.g., saccharides) to form stimuli-responsive hydrogels.
  • Surface Functionalization : Immobilization on gold nanoparticles (via thiol-boronate chemistry) creates biosensors for glucose detection .

Data Interpretation and Optimization

Q. How should researchers interpret conflicting NMR data for this compound in deuterated solvents?

  • Methodological Answer : Signal splitting or shifts in deuterated DMSO vs. CDCl₃ may arise from hydrogen bonding or solvent polarity. Use 11^{11}B NMR to confirm boronic acid integrity (δ ~30 ppm for trigonal planar boron). Paramagnetic relaxation agents (e.g., Cr(acac)₃) can clarify overlapping proton signals .

Q. What computational tools are recommended to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software to model transition states and activation energies.
  • Machine Learning : Train models on existing boronic acid reaction datasets (e.g., USPTO) to predict coupling efficiency.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :
  • Toxicity Screening : Perform Ames tests and cytotoxicity assays (e.g., MTT) before in vitro studies.
  • Waste Disposal : Neutralize boronic acids with aqueous NaOH (pH >10) to prevent environmental release.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.